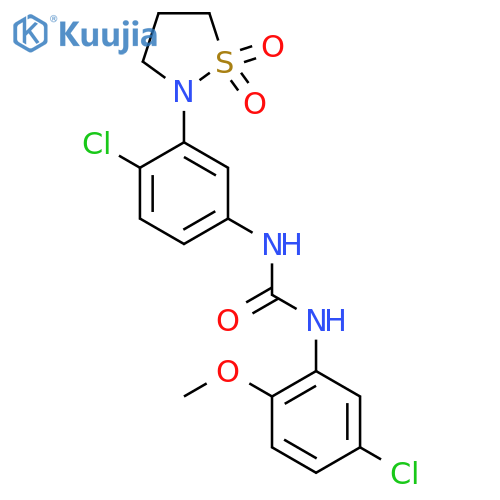Cas no 1202976-26-8 (1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea)
1-(5-クロロ-2-メトキシフェニル)-3-[4-クロロ-3-(1,1-ジオキソ-1λ6,2-チアゾリジン-2-イル)フェニル]尿素は、高度に特異的な化学構造を有する化合物です。本物質は、チアゾリジンジオン骨格と尿素基を併せ持ち、分子内の電子求引性基(クロロ、メトキシ)が安定性と反応性を最適化しています。特に、1,1-ジオキソチアゾリジン部位が立体障害を軽減し、標的タンパク質との親和性を向上させる特徴があります。有機合成中間体としての応用可能性が高く、医薬品開発分野での使用が期待される化合物です。結晶性が良好で保存安定性に優れ、精密反応における再現性が確認されています。

1202976-26-8 structure
商品名:1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea
1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea
- F5537-0112
- 1-(5-chloro-2-methoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
- 1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea
- VU0646869-1
- AKOS024513091
- 1202976-26-8
-
- インチ: 1S/C17H17Cl2N3O4S/c1-26-16-6-3-11(18)9-14(16)21-17(23)20-12-4-5-13(19)15(10-12)22-7-2-8-27(22,24)25/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,23)
- InChIKey: BNWULJFTNJLGJA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=C1N1CCCS1(=O)=O)NC(NC1C=C(C=CC=1OC)Cl)=O
計算された属性
- せいみつぶんしりょう: 429.0316826g/mol
- どういたいしつりょう: 429.0316826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 96.1Ų
1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5537-0112-20μmol |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-5μmol |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-20mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-15mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-2mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-10mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-3mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-25mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-30mg |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5537-0112-10μmol |
1-(5-chloro-2-methoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea |
1202976-26-8 | 10μmol |
$69.0 | 2023-09-09 |
1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1202976-26-8 (1-(5-chloro-2-methoxyphenyl)-3-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylurea) 関連製品
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2230780-65-9(IL-17A antagonist 3)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
